molecular formula C11H23N3O B14772536 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one

2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B14772536
M. Wt: 213.32 g/mol
InChI Key: MPULQAZKGXFYJC-UHFFFAOYSA-N
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Description

2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes an amino group, a pyrrolidine ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the dimethylamino group. One common method involves the reaction of a suitable precursor with dimethylamine under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production with improved efficiency and sustainability compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-pyrrolidine derivatives and compounds with similar functional groups, such as:

  • 2-Amino-1-(pyrrolidin-1-yl)propan-1-one
  • 2-Amino-1-(dimethylamino)butan-1-one
  • 2-Amino-1-(methylamino)pyrrolidin-1-yl)-propan-1-one

Uniqueness

What sets 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one apart is its specific combination of functional groups and stereochemistry. The presence of the dimethylamino group and the (S)-configuration contribute to its unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14-6-5-9(7-14)13(3)4/h8-10H,5-7,12H2,1-4H3

InChI Key

MPULQAZKGXFYJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)C)N

Origin of Product

United States

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